trans-Clomiphene-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

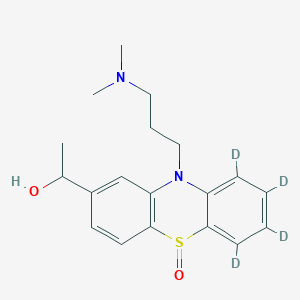

Trans-Clomiphene-d5 Hydrochloride is the labelled analogue of trans-Clomiphene Hydrochloride, which is a trans isomer of Clomiphene . It has a molecular formula of C26H24D5Cl2NO and a molecular weight of 447.45 . It appears as a white solid .

Synthesis Analysis

An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, using acetic acid or trifluoroacetic acid is disclosed . The product was separated from the starting material by chromatography .Molecular Structure Analysis

The IUPAC name for trans-Clomiphene-d5 Hydrochloride is 2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride .Chemical Reactions Analysis

The synthesis of trans-Clomiphene-d5 Hydrochloride involves reactions with diethyl ether and hydrochloric acid . The product was separated from the starting material by chromatography .Physical And Chemical Properties Analysis

Trans-Clomiphene-d5 Hydrochloride is an off-white solid . It has a molecular weight of 411.00 36.46 and a molecular formula of C26H23ClNOD5·HCl .Applications De Recherche Scientifique

Reproductive Medicine Applications

- Development and Pharmacology : Research has detailed the development, pharmacology, and clinical efficacy of clomiphene citrate (including its isomers like trans-Clomiphene) in reproductive medicine. Studies have shown its effectiveness in inducing ovulation in women with certain types of infertility, highlighting patient characteristics that predict successful treatment outcomes. The relationship between pre-ovulatory follicles, endometrial thickness, and semen quality with conception rates has been emphasized, alongside the observation that multiple births are a significant consideration in treatment planning (Dickey & Holtkamp, 1996).

Endocrinology and Male Health

- Secondary Male Hypogonadism Treatment : Enclomiphene citrate, a closely related compound, has been explored for its utility in treating secondary male hypogonadism. It raises serum testosterone levels by increasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels without negatively impacting semen parameters, suggesting its role in treating testosterone deficiency in men while maintaining fertility (Rodriguez, Pastuszak, & Lipshultz, 2016).

Pharmacological Insights

- Mechanism of Action : The mechanism of action of clomiphene citrate and its isomers involves estrogen receptor antagonism, which has been the basis for its use in both female and male infertility treatments. The balance between its estrogenic and anti-estrogenic effects is crucial for its clinical application, offering insights into how modifications like those in trans-Clomiphene-d5 Hydrochloride might influence treatment outcomes and side effect profiles (Manov & Benge, 2022).

Clinical Effectiveness and Considerations

- Ovulation Induction : Clomiphene citrate's primary application in inducing ovulation in anovulatory women, particularly in those with polycystic ovary syndrome (PCOS), underscores its significance in reproductive medicine. It has been noted for its high rate of inducing ovulation and subsequent pregnancy, with considerations around ovarian hyperstimulation and multiple pregnancies as critical factors in its clinical use (Gorlitsky, Kase, & Speroff, 1978).

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

1346606-66-3 |

|---|---|

Nom du produit |

trans-Clomiphene-d5 Hydrochloride |

Formule moléculaire |

C₂₆H₂₄D₅Cl₂NO |

Poids moléculaire |

447.45 |

Synonymes |

(E)-2-[p-[2-chloro-(1,2-diphenyl-d5)vinyl]phenoxy]-triethylamine Hydrochloride; 2-[4-[(1E)-2-Chloro-(1,2-diphenyl-d5)ethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride; (E)-Clomiphene Hydrochloide-d5; Enclomifene Hydrochloride-d5; Enclomiphene Hyd |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)